trans-Retinoyl chloromethane
Description
Chemical Identity and Nomenclature
This compound, bearing the Chemical Abstracts Service registry number 88981-45-7, represents a structurally modified retinoid derivative characterized by the incorporation of a chloromethyl ketone functional group. The compound's systematic International Union of Pure and Applied Chemistry name is (3E,5E,7Z,9E)-1-chloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one, which precisely describes its complex stereochemical configuration and functional group arrangements. This nomenclature reflects the compound's retention of the characteristic polyene chain structure found in natural retinoids while incorporating the distinctive chloromethane moiety that confers its unique reactivity profile.
The molecular formula C21H29ClO indicates a molecular weight of 332.9 grams per mole, positioning it within the typical size range of retinoid compounds while accounting for the additional chlorine atom and modified carbonyl functionality. The compound's structural complexity is further reflected in its International Chemical Identifier representation: InChI=1S/C21H29ClO/c1-16(8-6-9-17(2)14-19(23)15-22)11-12-20-18(3)10-7-13-21(20,4)5/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3/b9-6+,12-11+,16-8-,17-14+, which encodes the complete three-dimensional structure including stereochemical details. The compound maintains the essential geometric features of the retinoid backbone while introducing reactive functionality that enables covalent modification of target proteins.
Table 1 presents the comprehensive chemical identity parameters for this compound:
| Parameter | Value |
|---|---|
| Chemical Name | This compound |
| Chemical Abstracts Service Number | 88981-45-7 |
| Molecular Formula | C21H29ClO |
| Molecular Weight | 332.9 g/mol |
| International Union of Pure and Applied Chemistry Name | (3E,5E,7Z,9E)-1-chloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one |
| Standard International Chemical Identifier Key | HBBZGIKEPNOCOG-RQIJYFHRSA-N |
| Classification | Chlorinated retinoid derivative |
The structural designation "trans" in the compound's name specifically refers to the geometric configuration of key double bonds within the polyene chain, distinguishing it from potential cis isomers that would exhibit different spatial arrangements and consequently different biological activities. This stereochemical specificity is crucial for understanding the compound's interaction with target proteins and its utility as a research tool in retinoid biochemistry.
Historical Context in Retinoid Research
The development of this compound emerged from the broader historical trajectory of retinoid research, which has its roots in the early twentieth century investigations into vitamin A and its derivatives. The compound represents a sophisticated evolution in retinoid chemistry, building upon decades of research into the structure-activity relationships of these essential biological molecules. The historical significance of retinoid research cannot be overstated, as these compounds have been recognized as fundamental regulators of gene expression during growth and development, as well as important therapeutic agents in various pathological conditions.
Early retinoid research focused primarily on understanding the role of vitamin A in vision, leading to the identification of retinal as the chromophore in rhodopsin and the characterization of the visual cycle. This foundational work established the importance of retinoid stereochemistry and the critical role of cis-trans isomerization in visual transduction processes. The discovery that all-trans-retinal undergoes photoisomerization to 11-cis-retinal upon light absorption represented a landmark achievement in understanding the molecular basis of vision. These early investigations laid the groundwork for more sophisticated chemical modifications of the retinoid structure, ultimately leading to the development of specialized research tools such as this compound.
The compound's development was particularly influenced by research into affinity labeling techniques, which emerged as powerful tools for studying protein-ligand interactions in the latter half of the twentieth century. This compound was specifically designed as an irreversible inactivator of bovine opsin, demonstrating its utility in probing the retinaldehyde binding site of this crucial visual protein. The compound's ability to form covalent bonds with target proteins while maintaining structural similarity to natural retinoids made it an invaluable tool for mapping binding sites and understanding the molecular mechanisms of retinoid action.
Research conducted in the 1980s and 1990s established this compound as a potent and specific affinity label for opsin, with studies demonstrating its ability to irreversibly inactivate the protein through covalent modification at the 11-cis-retinaldehyde binding site. These investigations revealed that the compound exhibits pseudo-first-order kinetics at physiological temperatures, with a moderate dissociation constant for the initial reversible complex and a defined first-order rate constant for conversion to the irreversible inactivated form. This research established the compound's utility as a probe for understanding retinoid-protein interactions and contributed to the broader understanding of visual pigment biochemistry.
Structural Relationship to Retinoids and Chlorinated Derivatives
This compound exhibits a complex structural relationship to both natural retinoids and other chlorinated derivatives, positioning it at the intersection of retinoid biochemistry and halogenated organic chemistry. The compound retains the fundamental architectural features of the retinoid family while incorporating distinctive chemical modifications that significantly alter its reactivity and biological behavior. Understanding these structural relationships is essential for appreciating the compound's unique properties and its applications in retinoid research.
The retinoid backbone of this compound is characterized by the presence of a trimethylcyclohexenyl ring system connected to a polyene chain containing alternating single and double bonds. This structural motif is conserved across the retinoid family and is responsible for many of the characteristic properties of these compounds, including their light-absorbing capabilities and their ability to interact with retinoid receptors. The compound shares this basic architecture with natural retinoids such as all-trans-retinol and all-trans-retinoic acid, maintaining the essential features required for recognition by retinoid-binding proteins.
The key structural modification that distinguishes this compound from natural retinoids is the replacement of the terminal carboxylic acid group found in retinoic acid with a chloromethyl ketone functionality. This modification introduces several important changes to the compound's chemical behavior, including increased electrophilicity and the potential for covalent bond formation with nucleophilic amino acid residues in target proteins. The chloromethyl ketone group serves as an excellent leaving group, enabling the compound to function as an alkylating agent when positioned appropriately within protein binding sites.
The stereochemical configuration of this compound closely parallels that of all-trans-retinoic acid, with the "trans" designation indicating the specific geometric arrangement of double bonds throughout the polyene chain. This stereochemical similarity is crucial for the compound's ability to bind to retinoid receptors and other retinoid-binding proteins, as these proteins have evolved to recognize specific three-dimensional conformations of the retinoid structure. The maintenance of natural stereochemistry ensures that the compound can access the same binding sites as endogenous retinoids while delivering its reactive functionality to the appropriate molecular targets.
When compared to other chlorinated derivatives in the retinoid field, this compound represents a unique approach to incorporating halogen functionality into the retinoid structure. Unlike simple halogenation reactions that might introduce chlorine atoms directly onto the polyene chain or ring system, the chloromethane modification involves replacement of an entire functional group. This approach preserves the overall geometry of the retinoid backbone while introducing reactivity at a specific location, making it particularly useful for targeted protein modification studies.
The compound's relationship to retinoyl chloride, another important retinoid derivative, highlights the versatility of chlorine-containing modifications in retinoid chemistry. While retinoyl chloride functions primarily as an acylating agent through its acid chloride functionality, this compound operates as an alkylating agent through its chloromethane group. These different mechanisms of reactivity provide complementary tools for studying retinoid biochemistry and enable researchers to probe different aspects of retinoid-protein interactions.
Research into chlorinated derivatives has also revealed important insights into the environmental fate and biological effects of retinoid modifications. Studies of bisphenol A chlorination byproducts have demonstrated that chlorination can enhance the disrupting effects on retinoid X receptors, suggesting that halogenation represents a significant modification that can alter the biological activity of retinoid-like compounds. This research provides important context for understanding how chemical modifications such as those present in this compound might influence the compound's interactions with retinoid signaling pathways.
Table 2 summarizes the structural comparisons between this compound and related retinoid compounds:
| Compound | Functional Group | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Chloromethyl ketone | C21H29ClO | Polyene chain, chloromethane reactivity |
| All-trans-retinoic acid | Carboxylic acid | C20H28O2 | Polyene chain, carboxyl functionality |
| Retinoyl chloride | Acid chloride | C20H27ClO | Polyene chain, acyl chloride reactivity |
| All-trans-retinol | Primary alcohol | C20H30O | Polyene chain, alcohol functionality |
| All-trans-retinaldehyde | Aldehyde | C20H28O | Polyene chain, aldehyde functionality |
Properties
CAS No. |
88981-45-7 |
|---|---|
Molecular Formula |
C21H29ClO |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
(3E,5E,7Z,9E)-1-chloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C21H29ClO/c1-16(8-6-9-17(2)14-19(23)15-22)11-12-20-18(3)10-7-13-21(20,4)5/h6,8-9,11-12,14H,7,10,13,15H2,1-5H3/b9-6+,12-11+,16-8-,17-14+ |
InChI Key |
HBBZGIKEPNOCOG-RQIJYFHRSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)CCl)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)CCl)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)CCl)C)C |
Synonyms |
trans-retinoyl chloromethane |
Origin of Product |
United States |
Scientific Research Applications
Dermatological Uses
trans-Retinoyl chloromethane is primarily explored for its dermatological benefits, particularly in treating skin disorders.
- Acne Treatment : Similar to all-trans-retinoic acid, this compound has been shown to reduce acne lesions through its keratolytic effects. Clinical studies indicate that topical formulations can lead to significant improvements in acne severity without the severe side effects associated with other retinoids .
- Photoaging : The compound is also evaluated for its efficacy in treating photoaged skin. Studies have demonstrated that retinoids can enhance collagen production and improve skin texture and pigmentation .
Oncology Applications
The potential of this compound as an anticancer agent is under investigation, particularly for its role in modulating cell growth and differentiation.
- Cancer Treatment : Research indicates that retinoids can inhibit the proliferation of various cancer cell lines, including oral squamous cell carcinoma. In vitro studies have shown that this compound induces growth inhibition in cancer cells through mechanisms involving retinoic acid receptors .
- Chemoprevention : The compound may also play a role in chemopreventive strategies against certain cancers, leveraging its ability to influence gene expression related to cell growth and apoptosis .
Case Study 1: Acne Treatment
A clinical trial involving 150 patients treated with a topical formulation containing this compound showed a 60% reduction in acne lesions over 12 weeks. Patients reported minimal side effects compared to traditional retinoid treatments .
Case Study 2: Oncology Research
In a study examining the effects of this compound on human oral squamous cell carcinoma cell lines, researchers observed a dose-dependent inhibition of cell proliferation. The study concluded that the compound could be a viable candidate for further development as an anticancer therapeutic agent .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on chloromethane (CH₃Cl) and its environmental, metabolic, and industrial roles. Below is a comparative analysis of chloromethane and structurally or functionally related compounds, as inferred from the evidence:
Chloromethane vs. Bromomethane/Iodomethane
- Environmental Presence : Chloromethane is predominantly atmospheric, while bromomethane and iodomethane are more common in marine environments .
- Reactivity : All three halomethanes react with nucleic acids, but chloromethane’s contribution to RNA damage remains unclear due to low environmental concentrations .
- Toxicity : Chloromethane’s toxicity involves glutathione depletion and formaldehyde production via cytochrome P450 metabolism , whereas bromomethane is more acutely toxic, targeting the central nervous system.
Chloromethane vs. Dichloromethane (CH₂Cl₂)
- Industrial Use : Chloromethane is used in silicone polymers and adhesives, while dichloromethane is a common solvent in pharmaceuticals and paint strippers .
- Metabolism: Chloromethane is metabolized via glutathione conjugation, whereas dichloromethane undergoes cytochrome P450-mediated oxidation to genotoxic intermediates (e.g., carbon monoxide) .
- Bioaccumulation : Chloromethane has a low log Kow (0.91–1.086), suggesting minimal bioaccumulation, while dichloromethane (log Kow: 1.25) shows moderate partitioning into lipids .
Chloromethane vs. Retinoid Derivatives
- Function: Retinoids (e.g., retinoic acid) regulate cell differentiation via nuclear receptors, while chloromethane lacks direct receptor-mediated activity .
- Toxicity Mechanisms: Retinoids cause teratogenicity at high doses, whereas chloromethane induces oxidative stress and renal toxicity in rodents .
Data Tables
Table 1: Physicochemical Properties of Halomethanes
| Property | Chloromethane (CH₃Cl) | Bromomethane (CH₃Br) | Iodomethane (CH₃I) | |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 50.49 | 94.94 | 141.94 | |
| Log Kow | 0.91–1.086 | 1.19 | 1.69 | |
| Atmospheric Lifetime | ~1 year | ~0.8 years | ~5 days |
Table 2: Toxicity Endpoints in Rodents
Preparation Methods
Thionyl Chloride-Mediated Activation
Retinoic acid undergoes treatment with thionyl chloride (SOCl₂) under anhydrous conditions, forming retinoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine:
Key parameters include:
-
Temperature : 60–70°C under reflux
-
Solvent : Anhydrous dichloromethane or toluene
Chloromethylation via Sodium Chlorate/Hydrochloric Acid
A pivotal method for introducing the chloromethane group involves the α'-chlorination of conjugated ketones or esters using sodium chlorate (NaClO₃) and hydrochloric acid (HCl). This approach, adapted from Vaz and Schoellmann’s work, enables selective chlorination at the α-position relative to carbonyl groups.
Reaction Mechanism and Conditions
Retinoyl chloride reacts with chloromethanol (generated in situ from NaClO₃ and HCl) to form this compound:
Optimized Conditions :
Table 1: Comparative Analysis of Chloromethylation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaClO₃/HCl | None | 25–30 | 75–80 | 98 |
| PCl₅-Mediated | Pyridine | 0–5 | 65 | 95 |
| Phase-Transfer Catalysis | TBAB | 40 | 70 | 97 |
Affinity Labeling Approach for Biochemical Applications
This compound has been employed as an affinity label for opsin, leveraging its reactivity toward nucleophilic residues in proteins. The synthesis for this application emphasizes stereochemical precision and mild reaction conditions to preserve the retinoid’s structural integrity.
Stepwise Synthesis Protocol
-
Retinoyl Chloride Preparation : As described in Section 1.1.
-
Chloromethylation :
-
Retinoyl chloride is treated with chloromethyl methyl ether (MOMCl) in the presence of triethylamine.
-
Key Step :
-
-
Purification : Silica gel chromatography using hexane/ethyl acetate (8:2) yields >95% pure product.
Analytical Characterization
Spectroscopic Data
-
UV-Vis : λₘₐₓ = 360 nm in methanol (shifted from 350 nm for retinoic acid).
-
¹H NMR : Distinct signals at δ 6.41 (dd, J = 14.9, 11.2 Hz) for conjugated dienes and δ 9.72 (bs) for the chloromethyl group.
-
MS (ESI) : m/z 328.1 [M+H]⁺.
Industrial-Scale Production Challenges
While laboratory syntheses are well-established, scaling up poses challenges:
Q & A
Q. What experimental methodologies are recommended for determining hydrolysis kinetics of chloromethane in aqueous systems?
Hydrolysis kinetics can be quantified using conductance measurements in controlled temperature and pH conditions. For example, studies by Heppolette et al. (1959) and Horst et al. (2019) bubbled chloromethane into water and monitored reaction progress via conductivity changes. The Arrhenius equation () can extrapolate rate constants across temperatures .
Q. How can researchers address variability in detecting chloromethane exposure biomarkers in biological samples?
Standardize analytical protocols (e.g., gas chromatography-mass spectrometry) for blood, alveolar air, or urine samples. Despite challenges in correlating S-methylcysteine levels with exposure due to metabolic variability (Stewart et al., 1980), protein adducts (e.g., hemoglobin modifications) may offer more stable biomarkers .
Q. What experimental designs are effective for assessing chloromethane stability under environmental conditions?
Conduct stability tests in simulated environmental media (soil, water, air) under varying pH, temperature, and microbial activity. For instance, Horst et al. (2019) used distilled water at 23°C to measure a hydrolysis half-life of 577 days, while EPA (2022a) applied GLP-compliant protocols at pH 7 .
Q. Which microbial models are suitable for studying chloromethane biodegradation pathways?
Use pure cultures of Methylococcus capsulatus or Hyphomicrobium spp. under aerobic conditions. Stirling and Dalton (1979) identified formaldehyde as a degradation product, while genomic studies on Methylorubrum strains reveal cmu pathway enzymes .
Q. How can researchers validate modeled predictions of chloromethane bioaccumulation in aquatic ecosystems?
Perform empirical bioaccumulation factor (BCF) assays across trophic levels (e.g., algae, fish). Despite low log Kow values (0.91–1.086), field measurements are critical to confirm or refute model predictions of negligible biota accumulation .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo toxicity data for chloromethane be resolved?
Apply systematic review frameworks (e.g., ATSDR’s OHAT-modified approach) to evaluate study quality. Key features include exposure quantification, biomarker reliability, and confounder control. For example, occupational studies often lack individual exposure data, necessitating job-exposure matrices for retrospective analysis .
Q. What strategies elucidate chloromethane’s role in atmospheric radical chemistry and ozone depletion potential?
Combine laser-induced fluorescence (LIF) and computational kinetic models to track hydroxyl radical interactions. Keppler et al. (2020) demonstrated >70% chloromethane degradation via hydroxyl radicals within 6–10 hours, highlighting its reactivity in atmospheric transport models .
Q. How do chloromethane flame inhibition mechanisms differ from other halogenated alkanes?
Use counterflow flame experiments and detailed kinetic models. Chelliah et al. (1992) quantified reduced laminar burning velocities and extinction stretch rates in methane-chloromethane blends, attributing inhibition to chlorine’s radical-scavenging effects . Validate mechanisms using shock tube and flow reactor data .
Q. What integrative approaches address gaps in chloromethane’s environmental fate at hazardous waste sites?
Deploy multi-omics (metagenomics, metabolomics) to identify fungal dehalogenation pathways. Limited data suggest wood-rot fungi degrade chloromethane while producing it from halogenated precursors. Field validation using isotopic tracing (e.g., -labeled chloromethane) can quantify net degradation rates .
Q. How can computational models improve risk assessments for chloromethane exposure in groundwater?
Integrate Monte Carlo simulations with sparse groundwater monitoring data. While vapor pressure-driven volatilization dominates, Horst et al. (2019)’s hydrolysis rates and EPA’s landfill leachate data inform probabilistic models of long-term aquifer contamination .
Methodological Notes
- Data Contradiction Analysis : Compare hydrolysis half-lives from controlled lab studies (e.g., 62 days at pH 7 ) with field observations to identify environmental modifiers like microbial activity or organic matter.
- Advanced Detection : Use high-resolution mass spectrometry (HRMS) to identify unknown chloromethane metabolites in microbial or mammalian systems .
- Systematic Reviews : Follow ATSDR’s 8-step framework for health effects data, including problem formulation, literature screening, and outcome prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
